Piperidine-3-carbohydrazide

Catalog No.
S708141
CAS No.
689758-90-5
M.F
C6H13N3O
M. Wt
143.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-3-carbohydrazide

CAS Number

689758-90-5

Product Name

Piperidine-3-carbohydrazide

IUPAC Name

piperidine-3-carbohydrazide

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

InChI

InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)

InChI Key

ZKSMSCZAWFJIIQ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C(=O)NN

Canonical SMILES

C1CC(CNC1)C(=O)NN

GABAergic Effects:

P-3-CH has been shown to inhibit the reuptake of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in animal studies involving rats and mice. This inhibition leads to increased concentrations of GABA in the synaptic cleft, potentially enhancing its inhibitory effects and influencing neuronal activity. These findings suggest P-3-CH might hold potential for research related to disorders associated with GABAergic dysfunction, but further investigation is needed.

Serotonergic Effects:

Limited research suggests P-3-CH might possess serotonergic properties. It has been described as an active form of piperidine-3-carboxylic acid, and its potential activity may be linked to its influence on serotonin, another crucial neurotransmitter. However, this area requires further exploration to understand its specific effects and potential applications.

Piperidine-3-carbohydrazide is a chemical compound characterized by the presence of a piperidine ring and a carbohydrazide functional group. Its structure can be represented as follows:

  • Chemical Formula: C₇H₁₄N₄O
  • Molecular Weight: 170.21 g/mol

This compound is notable for its potential applications in medicinal chemistry, particularly due to its ability to undergo various chemical transformations.

The primary interest in piperidine-3-carbohydrazide lies in its potential to serve as a precursor for derivatives with various biological activities. Studies have explored its use in developing:

  • Acetylcholinesterase inhibitors: Certain derivatives of piperidine-3-carbohydrazide have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease []. These derivatives may hold promise for treating neurodegenerative conditions.
, including:

  • Oxidation: This compound can be oxidized to yield carbonyl derivatives, such as aldehydes and ketones.
  • Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydrazide group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives.

Piperidine-3-carbohydrazide has been investigated for its biological activities. It exhibits potential as an inhibitor of enzymes such as acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease. Studies indicate that modifications to its structure can enhance its efficacy against amyloid beta-peptides, which are implicated in Alzheimer's pathology . The compound has also shown antioxidant properties, contributing to its neuroprotective effects .

The synthesis of piperidine-3-carbohydrazide typically involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate. This reaction is commonly conducted under reflux conditions in solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

General Synthetic Route:

  • Reactants: Piperidine-3-carboxylic acid and hydrazine hydrate.
  • Conditions: Reflux in an appropriate solvent (e.g., ethanol).
  • Purification: Recrystallization or chromatography.

Piperidine-3-carbohydrazide has diverse applications, particularly in the field of medicinal chemistry. Its derivatives are being explored for their potential use as:

  • Neuroprotective Agents: Due to their ability to inhibit acetylcholinesterase and reduce oxidative stress.
  • Pharmaceutical Intermediates: In the synthesis of compounds targeting various biological pathways.
  • Research Tools: For studying enzyme inhibition and neurodegenerative disease mechanisms .

Research has demonstrated that piperidine-3-carbohydrazide interacts with specific molecular targets within biological systems. Its derivatives have been shown to affect neurotransmitter receptors and enzymes involved in neurological pathways. The exact mechanisms depend on the specific structural modifications made to the compound, which can alter its binding affinity and biological activity .

Piperidine-3-carbohydrazide shares structural similarities with several other compounds, which enhances its uniqueness and potential applications. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzylpiperidine-3-carbohydrazideBenzyl group on piperidineEnhanced lipophilicity; potential CNS activity
PiperidineParent structure; widely usedVersatile building block for various derivatives
1-BenzylpiperidineSubstituted piperidineUsed in organic synthesis; precursor to other compounds
PiperazineSimilar cyclic structure but with two nitrogensDifferent reactivity profile; used in pharmaceuticals

Piperidine-3-carbohydrazide is unique due to its specific functional groups that allow for a wide range of chemical modifications and applications, particularly in drug development and biological research.

XLogP3

-1.6

Dates

Modify: 2023-08-15

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